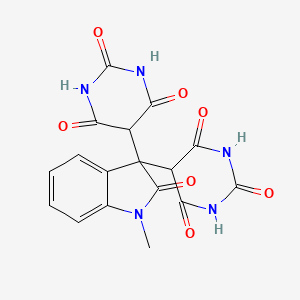
5,5'-(1-methyl-2-oxo-2,3-dihydro-1H-indole-3,3-diyl)bis(6-hydroxypyrimidine-2,4(3H,5H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-METHYL-2-OXO-3-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YL)-2,3-DIHYDRO-1H-INDOL-3-YL]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features an indole core, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
The synthesis of 5-[1-METHYL-2-OXO-3-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YL)-2,3-DIHYDRO-1H-INDOL-3-YL]-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps, typically starting with the formation of the indole core. Common synthetic routes include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods often employ catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
5-[1-METHYL-2-OXO-3-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YL)-2,3-DIHYDRO-1H-INDOL-3-YL]-1,3-DIAZINANE-2,4,6-TRIONE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indomethacin: A nonsteroidal anti-inflammatory drug.
Vinblastine: An anticancer agent.
Reserpine: Used to treat high blood pressure. What sets 5-[1-METHYL-2-OXO-3-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YL)-2,3-DIHYDRO-1H-INDOL-3-YL]-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13N5O7 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
5-[1-methyl-2-oxo-3-(2,4,6-trioxo-1,3-diazinan-5-yl)indol-3-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H13N5O7/c1-22-7-5-3-2-4-6(7)17(14(22)27,8-10(23)18-15(28)19-11(8)24)9-12(25)20-16(29)21-13(9)26/h2-5,8-9H,1H3,(H2,18,19,23,24,28)(H2,20,21,25,26,29) |
InChI Key |
RPVOLLODUQJPPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(C3C(=O)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-[(Z)-1-cyano-2-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B15005124.png)
![Propionamide, N-[4-(chlorodifluoromethoxy)phenyl]-3-pyrrolidin-1-yl-](/img/structure/B15005130.png)
![3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005140.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15005144.png)
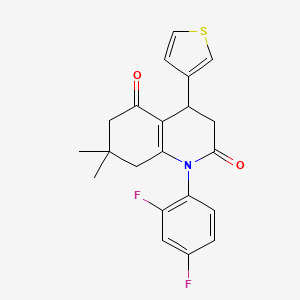
![1-[8-(4-Ethylphenyl)-1-(3-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone](/img/structure/B15005163.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B15005164.png)
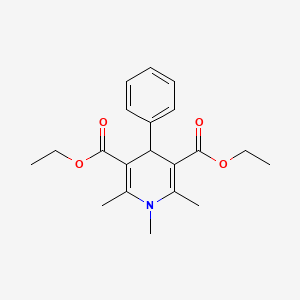
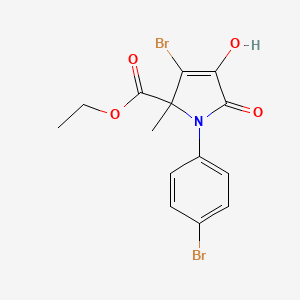
![3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B15005187.png)
![4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15005188.png)
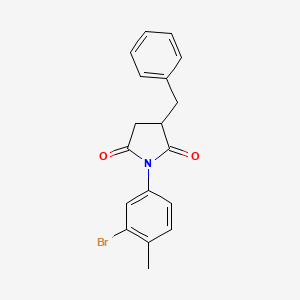
![6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B15005196.png)
![N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B15005199.png)
